molecular formula C13H20O B1616911 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)- CAS No. 67845-30-1

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-

Cat. No. B1616911
CAS RN: 67845-30-1
M. Wt: 192.3 g/mol
InChI Key: OWFZJSXGDOTWSH-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as 6-methyl-8-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, MACEAL, and 7-FORMYL-5-ISOPROPYL-2-METHYLBICYCLO(2.2.2)OCT-2-ENE .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 . This indicates that the molecule consists of a bicyclic structure with a carboxaldehyde functional group attached.


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 136.19 . The compound is sensitive to air and heat . It has a melting point of 13°C, a boiling point of 73°C at 6 mmHg, and a flash point of 68°C . Its specific gravity is 1.04 at 20°C, and its refractive index is 1.50 .

Scientific Research Applications

  • Polymer Synthesis : Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, closely related to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, are used in alternating ring-opening metathesis polymerization (AROMP) with cyclohexene. This process involves creating polymers with varied functional groups, demonstrating the versatility of these compounds in polymer chemistry (Chen, Li, & Sampson, 2018).

  • Natural Product Synthesis : Bicyclo[2.2.2]oct-5-en-2-ones are integral in synthesizing natural products, particularly through Diels-Alder reactions. These reactions are crucial for creating various organic compounds, indicating the significant role of these bicyclic compounds in synthetic organic chemistry (Luo et al., 2008).

  • Copolymer Formation : Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a compound similar to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in forming alternating copolymers with cyclohexene. This demonstrates its potential in creating materials with specific properties like surface hydrophobicity and thermal stability (Boadi & Sampson, 2021).

  • Chemical Transformations : The compounds undergo various chemical transformations, like ene reactions and dimerization, which are significant in creating structurally diverse molecules with potential applications in different fields of chemistry (Chen et al., 2007).

  • Fragrance Material : Although slightly outside the strict scientific research context, it's worth noting that derivatives of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde are used as fragrance materials. They belong to the Alkyl Cyclic Ketones group, commonly used in the fragrance industry (Scognamiglio, Letizia, & Api, 2013).

Safety and Hazards

This compound is classified as a combustible liquid . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

6-methyl-8-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,7-8,10-13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFZJSXGDOTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867357
Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-

CAS RN

67845-30-1
Record name 6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
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Record name Bicyclo(2.2.2)oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
Reactant of Route 3
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
Reactant of Route 4
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
Reactant of Route 5
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
Reactant of Route 6
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-

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